Enhanced Lipophilicity versus the Primary‑Amine Analog
The target compound exhibits a consensus log P of 2.05, whereas the primary‑amine analog tert‑butyl 3‑(aminomethyl)pyrrolidine‑1‑carboxylate (CAS 270912‑72‑6) has a consensus log P of 1.02 . This ~1‑log‑unit increase translates to roughly 10‑fold higher partitioning into octanol, which favors passive blood–brain barrier permeation but must be balanced against potential solubility penalties [1].
| Evidence Dimension | Consensus Log P (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS‑IT) |
|---|---|
| Target Compound Data | 2.05 |
| Comparator Or Baseline | tert‑Butyl 3‑(aminomethyl)pyrrolidine‑1‑carboxylate (CAS 270912‑72‑6): 1.02 |
| Quantified Difference | Δ = +1.03 log units (~10‑fold higher lipophilicity) |
| Conditions | Computed by the SwissADME panel as reported on the Bidepharm product pages. |
Why This Matters
For CNS‑penetrant programs, a log P of 2–3 is often optimal; the target compound falls within this window whereas the primary‑amine analog (log P 1.0) may require additional lipophilic decoration or prodrug strategies.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235‑248. View Source
